molecular formula C17H18FNO5S2 B2656271 Methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1448030-77-0

Methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2656271
CAS No.: 1448030-77-0
M. Wt: 399.45
InChI Key: DJNDHKYJCLSYAX-UHFFFAOYSA-N
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Description

Historical Context of Benzo[b]Thiophene Derivatives in Medicinal Chemistry

Benzo[b]thiophene derivatives have emerged as privileged scaffolds in drug discovery due to their structural resemblance to bioactive natural products and synthetic therapeutics. Early research identified their potential as anti-inflammatory and antimicrobial agents, with subsequent studies revealing broad-spectrum activity against cancer, tuberculosis, and metabolic disorders. The planar aromatic system of benzo[b]thiophene facilitates π-π stacking interactions with biological targets, while its sulfur atom enhances binding to metalloenzymes and receptors.

Key milestones include the development of raloxifene, a benzo[b]thiophene-based selective estrogen receptor modulator, and zileuton, a 5-lipoxygenase inhibitor for asthma. Structure-activity relationship (SAR) studies demonstrate that substitutions at the 2- and 5-positions of the benzo[b]thiophene nucleus critically influence potency and selectivity. For example, electron-withdrawing groups at C-5 enhance metabolic stability, while carbonyl groups at C-2 enable conjugation with secondary pharmacophores.

Table 1: FDA-Approved Drugs Featuring Benzo[b]Thiophene Motifs

Drug Name Therapeutic Class Key Modification Reference
Raloxifene Selective Estrogen Modulator 2-Aryl substitution
Zileuton 5-Lipoxygenase Inhibitor N-Hydroxyurea at C-2
Sertaconazole Antifungal Agent Imidazole fusion at C-2

Research Evolution of Piperidinyl-Containing Heterocyclic Compounds

Piperidine, a saturated six-membered nitrogen heterocycle, has been extensively utilized in drug design due to its conformational flexibility and ability to modulate physicochemical properties. Found in alkaloids such as solenopsins and pharmaceuticals like the antipsychotic risperidone, piperidine derivatives exhibit diverse biological activities. The hydrogenation of pyridine to piperidine, first reported in 1850, remains a cornerstone of industrial synthesis.

Recent advances focus on functionalizing the piperidine ring at C-4 to enhance target specificity. For instance, 4-(1-pyrrolidinyl)piperidine derivatives demonstrate potent analgesic activity via κ-opioid receptor modulation. In oncology, 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffolds exhibit nanomolar inhibition of PI3Kδ, a kinase implicated in breast cancer proliferation. Computational studies reveal that substituents at C-4 of piperidine optimize steric complementarity with hydrophobic enzyme pockets.

Strategic Importance of Sulfonylacetate Moieties in Drug Design

Sulfonylacetate groups serve dual roles in medicinal chemistry: improving aqueous solubility and acting as hydrogen bond acceptors. The sulfonyl moiety’s electron-withdrawing nature enhances metabolic stability by reducing oxidative degradation, while the acetate ester functions as a prodrug moiety, facilitating membrane permeability.

In the context of kinase inhibitors, sulfonyl groups anchor compounds to the ATP-binding cleft via interactions with lysine residues. For example, sulfonamide-modified piperidines exhibit nanomolar IC50 values against matrix metalloproteinases, critical targets in inflammatory diseases. The acetoxy group in methyl sulfonylacetate derivatives further enables gradual hydrolysis in vivo, prolonging therapeutic effects.

Current Research Landscape of Fluorinated Heterocyclic Compounds

Fluorination has become a cornerstone of modern medicinal chemistry, with approximately 30% of FDA-approved drugs containing fluorine. The 5-fluoro substitution on benzo[b]thiophene in the subject compound exemplifies this trend, offering enhanced membrane permeability and resistance to cytochrome P450-mediated metabolism. Fluorine’s electronegativity also polarizes adjacent carbon atoms, strengthening dipole-dipole interactions with target proteins.

Recent innovations include the development of 3,4-piperidynes, fluorinated intermediates that enable regioselective synthesis of annulated piperidines. Such advancements underscore the growing synergy between fluorine chemistry and heterocyclic drug design.

Table 2: Fluorinated Heterocycles in Clinical Development

Compound Class Therapeutic Area Fluorine Position Reference
Fluoroquinolones Antibacterial C-6
5-Fluorouracil Antineoplastic C-5 of pyrimidine
5-Fluorobenzo[b]thiophenes Kinase Inhibition C-5

Properties

IUPAC Name

methyl 2-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S2/c1-24-16(20)10-26(22,23)13-4-6-19(7-5-13)17(21)15-9-11-8-12(18)2-3-14(11)25-15/h2-3,8-9,13H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNDHKYJCLSYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, characterization, and biological activity, highlighting relevant research findings and case studies.

  • Molecular Formula : C17H18FNO5S2
  • Molecular Weight : 357.41 g/mol
  • CAS Number : 1448030-77-0

The compound features a sulfonyl group and a carbonyl functionality, which are critical for its biological interactions. Its synthesis typically involves the formation of the piperidine ring and the introduction of the sulfonyl group through various chemical reactions under controlled conditions.

Synthesis Overview

The synthesis of this compound involves multiple steps:

  • Formation of Piperidine Ring : Utilizing appropriate precursors, the piperidine structure is synthesized.
  • Introduction of Sulfonyl Group : This is achieved through sulfonation reactions.
  • Acetate Formation : The final step involves esterification to form the acetate derivative.

High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound, ensuring its structural integrity verified by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various disease pathways.

Potential Mechanisms Include :

  • Inhibition of specific enzyme pathways related to cancer progression.
  • Modulation of receptor activities that influence cellular signaling.

Quantitative structure–activity relationship (QSAR) studies have been conducted to understand how structural variations impact biological activity, suggesting that modifications to the compound could enhance its therapeutic potential .

Case Studies and Experimental Data

  • Antitumor Activity : Research indicates that compounds structurally similar to this compound exhibit significant antitumor effects. For instance, studies on related sulfonamide derivatives have shown promising results in inhibiting tumor cell proliferation in vitro .
  • Inhibition Studies : In vitro assays have demonstrated that this compound may inhibit key enzymes involved in cancer metabolism, leading to reduced cell viability in cancer cell lines .
  • Thermal Stability Analysis : Thermal gravimetric analysis (TGA) has been utilized to assess the stability of the compound under various temperatures, indicating favorable thermal properties that support its potential as a drug candidate .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivitySignificant inhibition of tumor growth
Enzyme InhibitionReduced metabolic activity in cancer cells
Thermal StabilityFavorable thermal properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

a. Methyl 2-({1-[(2E)-3-(Thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}sulfonyl)acetate (BG14449)
  • Key Differences: Replaces the 5-fluorobenzo[b]thiophene with a thiophene-propenoyl group.
  • Molecular Formula: C₁₅H₁₉NO₅S₂ (MW: 357.45 g/mol).
  • Implications : The absence of fluorine and benzo-fused rings may lower lipophilicity compared to the target compound.
b. 4-Fluoromethylfenidat (4F-MPH)
  • Structure : Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate.
  • Key Differences :
    • Features a 4-fluorophenyl group instead of a benzo[b]thiophene.
    • Piperidine substitution at the 2-position (vs. 4-position in the target compound).
  • Molecular Formula: C₁₄H₁₈FNO₂ (MW: 275.30 g/mol).

Sulfonyl-Containing Compounds

a. Triflusulfuron Methyl Ester
  • Structure : A sulfonylurea herbicide with a triazine ring.
  • Key Differences :
    • Contains a triazine-urea backbone (vs. benzo[b]thiophene in the target).
    • Designed for pesticidal activity, suggesting divergent physicochemical requirements.
  • Implications : The triazine ring increases polarity, reducing cell membrane permeability compared to the target compound’s aromatic system.
b. Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate
  • Key Differences :
    • Incorporates triazole and thiadiazole rings, enhancing hydrogen-bonding capacity.
    • Sodium salt form improves water solubility (vs. methyl ester in the target).
  • Implications : Multiple heterocycles may broaden biological target interactions but reduce bioavailability.

Piperidine/Piperazine Derivatives

a. 4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
  • Key Differences :
    • Uses a piperazine ring (vs. piperidine in the target).
    • Contains a trifluoroacetate counterion , increasing acidity.
  • Implications : Piperazine’s additional nitrogen may alter binding kinetics, while the counterion affects solubility.

Structural and Functional Comparison Table

Compound Name Core Structure Fluorine Substitution Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzo[b]thiophene 5-position Sulfonylacetate C₁₈H₁₉FNO₅S₂* 420.48* Fluorinated heterocycle, piperidine-4-sulfonyl
BG14449 Thiophene-propenoyl None Sulfonylacetate C₁₅H₁₉NO₅S₂ 357.45 Non-fluorinated, propenoyl linker
4F-MPH Fluorophenyl 4-position None C₁₄H₁₈FNO₂ 275.30 Piperidine-2-substitution
Triflusulfuron Methyl Ester Triazine-urea None Sulfonylurea C₁₄H₁₅F₃N₄O₅S 408.35 Herbicidal, triazine core

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate, and what catalysts are typically employed?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed coupling for introducing the benzo[b]thiophene moiety. For example, a two-step protocol may involve:

  • Step 1 : Coupling of 5-fluorobenzo[b]thiophene-2-carbonyl chloride with piperidin-4-ylsulfonyl precursors using palladium diacetate and tert-butyl XPhos as ligands under inert atmosphere (40–100°C, 5.5 hours) .
  • Step 2 : Esterification of the intermediate sulfonylacetate using methyl chloroacetate in the presence of cesium carbonate.
  • Yield optimization requires careful control of reaction temperature and solvent selection (e.g., tert-butyl alcohol for improved solubility).

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying the piperidine ring conformation, sulfonyl group placement, and ester linkage. Fluorine-19 NMR confirms the position of the fluorine substituent on the benzo[b]thiophene ring.
  • HPLC Analysis : Use a methanol-buffer mobile phase (65:35 v/v) with sodium acetate and sodium 1-octanesulfonate (pH 4.6) to resolve polar degradation products. Retention time and peak symmetry should be compared against a reference standard .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C16_{16}H15_{15}FNO5_5S2_2) and detects trace impurities.

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the benzo[b]thiophene and piperidine moieties during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2, PdCl2_2) with bulky phosphine ligands (XPhos, SPhos) to enhance steric control and reduce side reactions .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus tert-butyl alcohol for improved substrate solubility and reaction homogeneity.
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time (typically 5–7 hours for >90% conversion).

Q. What strategies are effective in resolving contradictory solubility data observed in different solvent systems?

  • Methodological Answer :

  • Solubility Profiling : Conduct systematic studies in buffered aqueous solutions (pH 2–10) and organic solvents (e.g., acetonitrile, THF) using nephelometry or UV-Vis spectroscopy.
  • Co-solvent Blends : Evaluate mixtures like methanol-water (70:30) or DMSO-PBS to enhance solubility while maintaining stability. Data from sodium 1-octanesulfonate-containing buffers suggest ionic strength adjustments may mitigate precipitation .

Q. How does the fluorine substitution at the 5-position of the benzo[b]thiophene ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to assess electron-withdrawing effects of fluorine on the thiophene ring’s aromaticity and sulfonyl group reactivity.
  • Comparative Synthesis : Synthesize analogs with hydrogen or chlorine at the 5-position and compare reaction kinetics (e.g., coupling efficiency) and stability (e.g., ester hydrolysis rates). Fluorine’s electronegativity typically enhances metabolic stability but may reduce solubility .

Q. What methodologies are appropriate for assessing the stability of the sulfonylacetate ester group under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (PBS) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection at 254 nm.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions. The ester group is prone to hydrolysis in basic environments, requiring pH-controlled formulations .

Q. How do structural modifications to the piperidine ring (e.g., N-substituents, ring size) affect target binding affinity in related compounds?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with methyl, acetyl, or aryl substituents on the piperidine nitrogen. Test binding affinity via radioligand assays or surface plasmon resonance (SPR).
  • Crystallographic Analysis : Resolve X-ray structures of analogs complexed with target proteins (e.g., enzymes with sulfonyl-binding pockets). Bulky substituents may sterically hinder binding, while electron-donating groups enhance interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using standardized assays (e.g., IC50_{50} values from cell-based vs. enzyme-linked assays). Account for variables like cell line heterogeneity or buffer composition.
  • Dose-Response Validation : Repeat experiments with internal controls and orthogonal methods (e.g., fluorescence polarization alongside ELISA). Contradictions may arise from impurities in earlier synthetic batches .

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